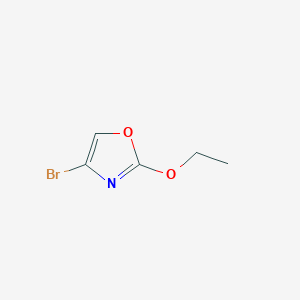

4-Bromo-2-ethoxy-1,3-oxazole

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Bromo-2-ethoxy-1,3-oxazole is a chemical compound with the CAS Number: 1240615-13-7 . It has a molecular weight of 192.01 and its IUPAC name is 4-bromo-1,3-oxazol-2-yl ethyl ether . It is used as a building block for the synthesis of various pharmaceutical and biologically active compounds .

Synthesis Analysis

The synthesis of 1,3-oxazoles, such as 4-Bromo-2-ethoxy-1,3-oxazole, involves several methods. One method involves the direct arylation of oxazoles with high regioselectivity at both C-5 and C-2 for a wide range of aryl and heteroaryl bromides, chlorides, iodides, and triflates . Another method involves the use of task-specific phosphine ligands .Molecular Structure Analysis

The molecular structure of 4-Bromo-2-ethoxy-1,3-oxazole consists of a five-membered ring containing one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The molecule also contains a bromine atom attached to the ring .Wissenschaftliche Forschungsanwendungen

Coordination Chemistry of Oxazoline Ligands

Oxazoline ligands, including 4,5-Dihydro-1,3-oxazoles, have been extensively utilized in transition metal-catalyzed asymmetric organic syntheses. These ligands offer versatility in design, ease of synthesis from readily available precursors, and the ability to modulate chiral centers near donor atoms. The coordination chemistry of oxazolines with transition metals has been a subject of significant interest, providing insights into structural characterization through techniques like X-ray diffraction and NMR spectroscopy (Gómez, Muller, & Rocamora, 1999).

Antibacterial Oxazolidinones and Monoamine Oxidase A Activity

Oxazolidinones, a promising class of antibacterial agents, have seen research focused on improving their safety profile and antibacterial spectrum. 1,2,3-Triazoles with a substituent at the 4 position, such as 4-Bromo-2-ethoxy-1,3-oxazole, have been identified as effective antibacterials with reduced activity against monoamine oxidase A (MAO-A), addressing an undesired side effect present in many oxazolidinones including linezolid (Reck et al., 2005).

Synthesis and Anticancer Evaluation of Oxazole Derivatives

Oxazole derivatives have been synthesized and evaluated for their anticancer activity across various cancer types, including non-small cell lung, colon, breast, ovarian, leukemia, renal, melanoma, prostate, and CNS cancers. The process involves the synthesis of intermediates from precursors like 4-amino-4,5-dihydro-1H-1,2,4-triazole-5-one and their subsequent reaction with various agents to produce compounds with potential anticancer properties (Bekircan et al., 2008).

Gold-Catalyzed Synthesis of Oxazoles

An efficient synthesis of 2,4-disubstituted oxazoles has been achieved using a gold-catalyzed oxidation strategy, involving a [3 + 2] annulation between a terminal alkyne and a carboxamide. The use of bidentate ligands has been shown to temper the reactivity of in situ-generated gold carbenes, facilitating the reaction and offering a modular approach to oxazole synthesis (Luo et al., 2012).

Zinc Derivative of Functionalized Oxazole in Synthesis

A zinc derivative of 2-(Bromomethyl)-4-carbethoxy-1,3-oxazole has been utilized for nucleophilic addition to various aldehydes and ketones, showcasing its potential in the synthesis of compounds like virginiamycin and other streptogramin antibiotics. This highlights the versatility of oxazole derivatives in organic synthesis and pharmaceutical applications (Gangloff, Aakermark, & Helquist, 1992).

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-bromo-2-ethoxy-1,3-oxazole |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6BrNO2/c1-2-8-5-7-4(6)3-9-5/h3H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVRKNZSGJQTNMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CO1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.01 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-ethoxy-1,3-oxazole | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(5-chloro-2-methoxyphenyl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2733209.png)

![2-[1-(4-chlorophenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2733210.png)

![Tert-butyl 4-[(2-chloropropanoylamino)methyl]oxane-4-carboxylate](/img/structure/B2733215.png)

![[5-Amino-2-(difluoromethyl)pyrazol-3-yl]-imidazol-1-ylmethanone](/img/structure/B2733220.png)

![9-(5-chloro-2-methylphenyl)-1-methyl-3-(4-methylbenzyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2733227.png)

![N-(4-chlorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2733228.png)